4-(tert-butyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
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Description
The compound 4-(tert-butyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a synthetic molecule that may be related to various research areas, including the development of new materials and potential therapeutic agents. While the provided papers do not directly discuss this compound, they do involve similar tert-butyl structures and synthetic methods that could be relevant to its synthesis and analysis.
Synthesis Analysis
The synthesis of related compounds involves the aromatic nucleophilic substitution reaction, as seen in the synthesis of 4-tert-butyl-1,2-bis(4-carboxyphenoxy)benzene and 1,2-bis(4-aminophenoxy)-4-tert-butylbenzene. These reactions typically use potassium carbonate in N,N-dimethylformamide, which could be a potential pathway for synthesizing the tert-butyl moiety in the target compound .
Molecular Structure Analysis
X-ray diffraction studies are a common technique for determining the crystal structure of synthesized compounds. For instance, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was elucidated using single-crystal X-ray diffraction, which revealed its monoclinic system and space group . This technique could similarly be applied to analyze the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactivity of tert-butyl compounds can be inferred from their interactions in various reactions. For example, the reduction of a tert-butyl-containing compound with NaBH4 was used to synthesize an antitumor agent . This suggests that reducing agents could play a role in modifying the chemical structure of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as solubility, thermal stability, and glass transition temperatures, have been characterized. Polyamides with tert-butyl groups have shown high thermal stability and good solubility in polar solvents . These properties are important for practical applications and could be relevant to the target compound's behavior under different conditions.
Relevant Case Studies
Scientific Research Applications
Synthesis and Material Properties
A study on the synthesis and characterization of benzimidazole-tethered oxazepine heterocyclic hybrids, similar in structure to the compound , demonstrated the potential application of such compounds in nonlinear optical (NLO) properties. These compounds were synthesized from an N-alkylated benzimidazole derivative and characterized through spectroscopic, X-ray diffraction, and DFT studies. Their NLO properties were investigated, suggesting the compound's utility in NLO applications due to favorable hyperpolarizability studies (Almansour et al., 2016).
Polymer Synthesis
Research on the synthesis of polyamides from bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, closely related to the chemical structure of interest, has shown the creation of noncrystalline, highly thermally stable polyamides. These polyamides displayed high glass transition temperatures and were soluble in polar solvents, indicating their potential use in creating flexible, transparent, and tough films for various industrial applications (Hsiao et al., 2000).
Crystal Structure and Hydrogen Bonding
The study of 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines, which share structural motifs with the compound , focused on their crystal structures and hydrogen bonding patterns. It highlighted the significance of C-H...O, C-H...N, and C-H...π(arene) hydrogen bonds in stabilizing the compounds' three-dimensional network structures, suggesting implications for the design and synthesis of structurally similar compounds with tailored physical and chemical properties (Castillo et al., 2009).
Direct Amination Using Formamides
A transition metal-free method for the direct amination of benzoxazoles, utilizing formamides as nitrogen sources, was developed. This method, mediated by an inexpensive and environmentally friendly system, could be applicable for synthesizing 2-aminobenzoxazole derivatives with moderate to good yields. This process potentially applies to compounds structurally related to 4-(tert-butyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide, offering an efficient route to introduce nitrogen functionalities (Wang et al., 2014).
properties
IUPAC Name |
4-tert-butyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-21(2,3)15-7-5-14(6-8-15)19(24)22-16-9-10-18-17(13-16)20(25)23(4)11-12-26-18/h5-10,13H,11-12H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXAGRHATBBNCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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